Hexane-1,6-diyl bis(4-fluorobenzenesulfonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexane-1,6-diyl bis(4-fluorobenzenesulfonate) is an organic compound with the molecular formula C18H20F2O6S2 and a molecular weight of 434.47 g/mol It is characterized by the presence of two 4-fluorobenzenesulfonate groups attached to a hexane-1,6-diyl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexane-1,6-diyl bis(4-fluorobenzenesulfonate) typically involves the reaction of hexane-1,6-diol with 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
While specific industrial production methods for hexane-1,6-diyl bis(4-fluorobenzenesulfonate) are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Hexane-1,6-diyl bis(4-fluorobenzenesulfonate) can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate groups can be displaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Hydrolysis: Aqueous base such as sodium hydroxide at room temperature.
Major Products
Nucleophilic Substitution: Products include substituted hexane derivatives and 4-fluorobenzenesulfonate salts.
Hydrolysis: Products are hexane-1,6-diol and 4-fluorobenzenesulfonic acid.
Wissenschaftliche Forschungsanwendungen
Hexane-1,6-diyl bis(4-fluorobenzenesulfonate) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of hexane-1,6-diyl bis(4-fluorobenzenesulfonate) involves its ability to act as a bifunctional reagent. The sulfonate groups can react with nucleophiles, allowing the compound to modify other molecules. This reactivity is harnessed in various applications, such as drug delivery and chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexane-1,6-diyl bis(4-methylbenzenesulfonate): Similar structure but with methyl groups instead of fluorine atoms.
Hexane-1,6-diyl bis(4-chlorobenzenesulfonate): Chlorine atoms instead of fluorine atoms.
Uniqueness
Hexane-1,6-diyl bis(4-fluorobenzenesulfonate) is unique due to the presence of fluorine atoms, which can impart different chemical properties such as increased stability and reactivity compared to its methyl and chlorine analogs .
Eigenschaften
CAS-Nummer |
6278-63-3 |
---|---|
Molekularformel |
C18H20F2O6S2 |
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
6-(4-fluorophenyl)sulfonyloxyhexyl 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C18H20F2O6S2/c19-15-5-9-17(10-6-15)27(21,22)25-13-3-1-2-4-14-26-28(23,24)18-11-7-16(20)8-12-18/h5-12H,1-4,13-14H2 |
InChI-Schlüssel |
LPOKWMAEHQYJMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1F)S(=O)(=O)OCCCCCCOS(=O)(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.